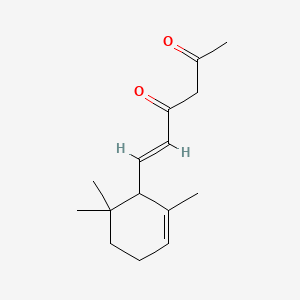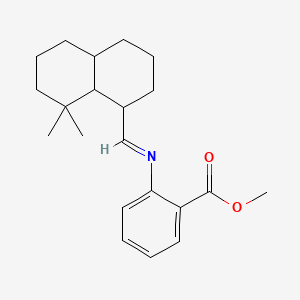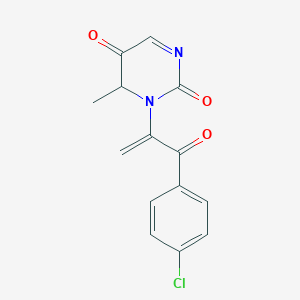
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is a synthetic organic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a 4-chlorobenzoyl group and an ethenyl group, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrimidine ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethenyl Group: The ethenyl group can be added through a Heck reaction, where the pyrimidine derivative reacts with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinedione derivatives.
科学的研究の応用
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing it from repairing DNA damage and leading to cell death in cancer cells . The molecular pathways involved include the inhibition of DNA repair mechanisms and the induction of apoptosis.
類似化合物との比較
Similar Compounds
Pyrimidine-2,4-dione: A simpler analog without the 4-chlorobenzoyl and ethenyl groups.
4-Chlorobenzoyl-pyrimidine: Lacks the ethenyl group but contains the 4-chlorobenzoyl group.
Vinyl-pyrimidine: Contains the ethenyl group but lacks the 4-chlorobenzoyl group.
Uniqueness
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is unique due to the combination of the 4-chlorobenzoyl and ethenyl groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry as a potent PARP-1 inhibitor .
特性
CAS番号 |
108664-30-8 |
|---|---|
分子式 |
C14H11ClN2O3 |
分子量 |
290.70 g/mol |
IUPAC名 |
3-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methyl-4H-pyrimidine-2,5-dione |
InChI |
InChI=1S/C14H11ClN2O3/c1-8-12(18)7-16-14(20)17(8)9(2)13(19)10-3-5-11(15)6-4-10/h3-8H,2H2,1H3 |
InChIキー |
ZTQSBJICEOCXSI-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)C=NC(=O)N1C(=C)C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


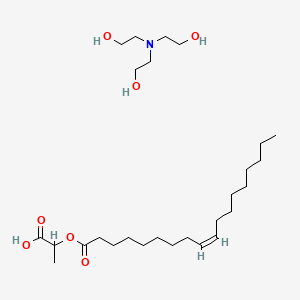
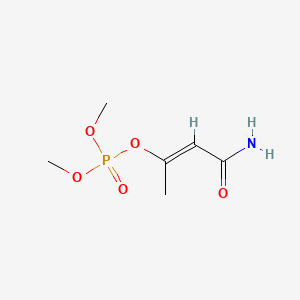
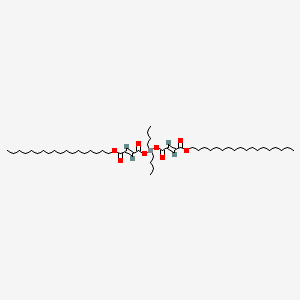

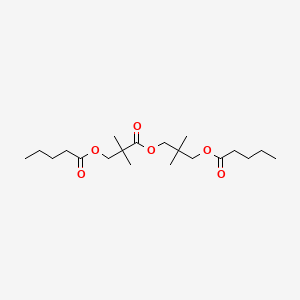


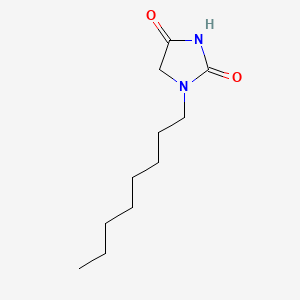
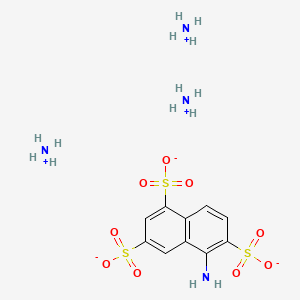
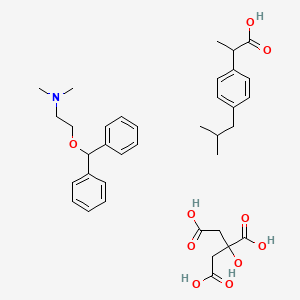

![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
